4-fluoro-1H-indazole

Vue d'ensemble

Description

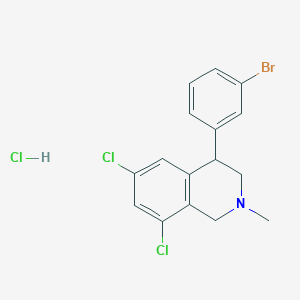

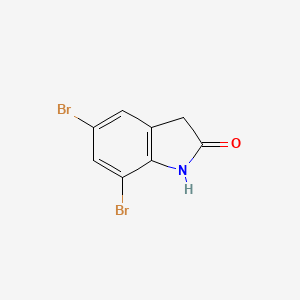

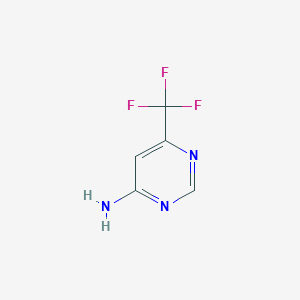

4-Fluoro-1H-indazole, also known as 4-Fluoroindazole, is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole involves a hydrogen bond propelled mechanism . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Molecular Structure Analysis

This compound is a highly conjugated molecule . It has a molecular formula of C7H5FN2 and an average mass of 136.126 Da .

Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical and Chemical Properties Analysis

This compound is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .

Applications De Recherche Scientifique

Cellules solaires sensibilisées par des colorants (DSSC)

4-fluoro-1H-indazole : est utilisé dans le développement de cellules solaires sensibilisées par des colorants en raison de sa structure hautement conjuguée. La partie pyrazole de sa structure lui permet de se coordonner avec des centres métalliques tels que l’Ir, le Ln et l’Eu pour former des photosensibilisateurs triplets efficaces. Ces photosensibilisateurs facilitent un processus efficace de transfert d’énergie du ligand au métal, qui est crucial pour les performances des DSSC .

Chimie médicinale : agents anticancéreux

En chimie médicinale, les dérivés de This compound ont montré un potentiel en tant qu’agents anticancéreux. Par exemple, certains dérivés de l’indazole carboxamide ont démontré leur capacité à inhiber la croissance cellulaire dans les lignées cellulaires du côlon et du mélanome avec une efficacité significative .

Chimie synthétique : synthèse sans catalyseur

Les stratégies de synthèse récentes pour les indazoles comprennent des approches sans catalyseur qui permettent la formation de liaisons C–N et N–N sans avoir besoin de catalyseur ni de solvant. Cette méthode simplifie le processus de synthèse et peut être appliquée pour créer divers dérivés d’indazole, y compris le This compound .

Applications pharmaceutiques : inhibiteurs de la protéase du VIH

Des composés contenant un fragment d’indazole, tel que le This compound, ont été étudiés pour leur utilisation dans la production d’inhibiteurs de la protéase du VIH. Ces inhibiteurs sont essentiels dans le traitement du VIH en empêchant le virus de mûrir en sa forme infectieuse .

Traitement des maladies respiratoires : inhibiteurs de la PI3Kδ

Une nouvelle série de dérivés de l’indazole, y compris ceux contenant une partie This compound, a été synthétisée en tant qu’inhibiteurs sélectifs de la phosphoinositide 3-kinase delta (PI3Kδ). Ces composés sont en cours d’investigation pour le traitement des maladies respiratoires en raison de leurs propriétés d’inhibition sélective .

Mécanisme D'action

Target of Action

4-Fluoro-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination forms either heteroleptic or homoleptic triplet photosensitizers, which have an efficient ligand-to-metal energy transfer process . This suggests that the primary targets of this compound are these metal centers.

Mode of Action

The mode of action of this compound involves its interaction with these metal centers. The compound coordinates to the metal center, forming a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer .

Biochemical Pathways

It is known that compounds containing an indazole fragment have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that this compound may affect similar biochemical pathways.

Result of Action

The result of this compound’s action is the formation of a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer . Additionally, the compound’s fluorine group is electron deficient and can be used to tune the energy gap of the molecule/complex .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to form complexes with metal centers may be influenced by the presence and concentration of these metals in the environment . Additionally, the compound’s fluorine group enables intermolecular interactions, including π−π stacking and H−F hydrogen/halogen bonding , which could be influenced by environmental factors.

Safety and Hazards

4-Fluoro-1H-indazole may cause respiratory irritation . It is harmful if swallowed and causes skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes . Protective clothing, eye protection, and face protection should be worn when there is a risk of exposure .

Orientations Futures

4-Fluoro-1H-indazole is used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It expands its applications to dye-sensitized solar cells (DSSCs) . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .

Analyse Biochimique

Biochemical Properties

4-Fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with the active sites of these enzymes . Additionally, this compound can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound can influence the activity of key metabolic enzymes, thereby modulating overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial function and apoptosis. Additionally, it can localize to the nucleus, influencing gene expression and transcriptional regulation.

Propriétés

IUPAC Name |

4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNDJUBXSVSRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625971 | |

| Record name | 4-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-23-1 | |

| Record name | 4-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-fluoro-1H-indazole interact with lactoperoxidase (LPO) and what are the downstream effects?

A1: this compound acts as an inhibitor of bovine milk LPO. [] While the exact mechanism of inhibition wasn't fully elucidated in the study, the research determined Ki values for the interaction, indicating a strong inhibitory effect. [] LPO is an important enzyme with antimicrobial properties, playing a crucial role in the innate immune system. [] Inhibition of LPO can potentially disrupt this defense mechanism, though further research is needed to fully understand the implications.

Q2: What insights do computational studies provide about the properties of this compound relevant to its potential as a corrosion inhibitor?

A2: Quantum chemical calculations at the B3LYP/6-31G++(d,p) HF/6-31G++(d,p) levels were used to investigate the corrosion inhibition potential of this compound. [] The study calculated various global reactivity parameters, including EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. [] These parameters provide insights into the molecule's reactivity and its potential interaction with metallic surfaces, which are crucial for understanding its possible role in corrosion inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)